N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride is a chemical compound characterized by its unique bicyclic structure, which includes a bicyclo[1.1.1]pentane moiety attached to an amino group and a sulfonamide functional group. This compound exhibits significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
The molecular formula of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride is CHClNOS, and it has a molecular weight of approximately 202.69 g/mol. The compound's structure allows for various interactions with biological targets, making it a subject of study in drug development.
These reactions are fundamental for understanding the reactivity and potential modifications of the compound in synthetic chemistry.
Research indicates that compounds similar to N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride exhibit various biological activities, including:
The specific biological activity of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride warrants further investigation to elucidate its mechanisms and therapeutic potential.
The synthesis of N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride typically involves the following steps:
These synthetic routes allow for the production of the compound with high purity and yield.
N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride has potential applications in:
The versatility of this compound makes it an attractive candidate for further research in drug discovery.
Interaction studies involving N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride typically focus on:
These studies are crucial for assessing the pharmacokinetics and pharmacodynamics of the compound.
Several compounds share structural similarities with N-{3-aminobicyclo[1.1.1]pentan-1-yl}ethane-1-sulfonamide hydrochloride, including:
| Compound Name | CAS Number | Similarity |
|---|---|---|
| 3-Aminobicyclo[2.2.2]octan | 1208989-40-5 | 0.91 |
| (4-Aminobicyclo[2.2.2]octan) | 105176-66-7 | 0.91 |
| (3-Aminocyclobutane) | 1638767-26-6 | 0.91 |
| (cis-3-Aminocyclobutyl)methanol | 142733-66-2 | 0.91 |
These compounds highlight the uniqueness of N-{3-aminobicyclo[1.1.1]pentan-1-y}ethane-1-sulfonamide hydrochloride due to its specific bicyclic structure and functional groups that may confer distinct biological activities compared to its analogs.